

physical and chemical properties of m-PEG12-2-methylacrylate

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Compound of Interest

Compound Name: *m-PEG12-2-methylacrylate*

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An In-depth Technical Guide to m-PEG12-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **m-PEG12-2-methylacrylate**, a versatile macromonomer widely utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and data for laboratory use.

Core Properties of m-PEG12-2-methylacrylate

m-PEG12-2-methylacrylate is a hydrophilic polymer building block consisting of a monomethoxy-capped polyethylene glycol (PEG) chain of twelve ethylene glycol repeat units, which is terminated with a methacrylate group. This unique structure imparts both water solubility and the ability to undergo radical polymerization, making it an ideal component for the synthesis of biocompatible hydrogels and other polymeric materials.

Physicochemical Properties

A summary of the key physical and chemical properties of **m-PEG12-2-methylacrylate** is presented in the table below. It is important to note that some physical properties, such as appearance, may be batch-dependent.

Property	Value	Reference(s)
CAS Number	2867-46-1	[1]
Chemical Formula	C ₂₉ H ₅₆ O ₁₄	[1]
Molecular Weight	628.75 g/mol	[1]
IUPAC Name	2,5,8,11,14,17,20,23,26,29,32, 35-dodecaoxaheptatriacontan- 37-yl methacrylate	[1]
Appearance	To be determined (typically a colorless to pale yellow liquid or wax)	[1]
Purity	>95%	[1]
Solubility	Soluble in water, DMSO, DCM, DMF	
Storage Conditions	Dry, dark, and at 0 - 4 °C for short-term storage	[1]

Chemical Structure

The chemical structure of **m-PEG12-2-methylacrylate** is depicted below:

Synthesis and Characterization

The synthesis of **m-PEG12-2-methylacrylate** typically involves the esterification of monomethoxy-poly(ethylene glycol) (mPEG) with methacrylic acid or one of its derivatives.

Synthetic Protocol

While a specific protocol for **m-PEG12-2-methylacrylate** is not readily available in public literature, a general and adaptable method for the synthesis of similar methoxy poly(ethylene glycol) methacrylates is described below. This procedure can be adapted for a 12-unit PEG chain.[\[2\]](#)

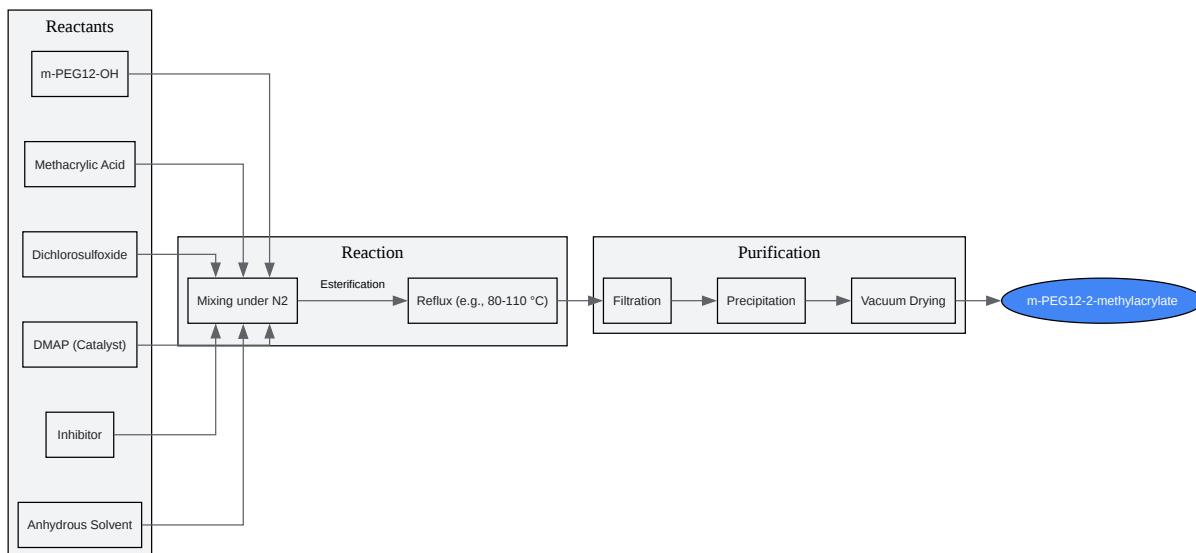
Materials:

- Methoxy poly(ethylene glycol) (mPEG), molecular weight corresponding to 12 ethylene glycol units
- Methacrylic acid
- Dichlorosulfoxide (Thionyl chloride)
- 4-Dimethylaminopyridine (DMAP) - Catalyst
- Polymerization inhibitor (e.g., hydroquinone)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Nitrogen gas

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve methoxy poly(ethylene glycol) and a polymerization inhibitor in the anhydrous solvent.
- In a separate flask, prepare a solution of methacrylic acid and dichlorosulfoxide in the same solvent. The molar ratio of methacrylic acid to dichlorosulfoxide to mPEG is typically around 3:3:1.[2]
- Slowly add the methacrylic acid/dichlorosulfoxide solution to the mPEG solution at room temperature with constant stirring.
- Add 4-dimethylaminopyridine (catalyst) to the reaction mixture. The amount of catalyst is typically around 1.5% of the mass of the mPEG.[2]
- Heat the reaction mixture to reflux and maintain for a specified period (e.g., 7-10 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography.[2]
- After the reaction is complete, cool the mixture to room temperature.
- The crude product can be purified by filtration to remove any solid byproducts, followed by precipitation in a non-solvent like cold diethyl ether to isolate the final product.

- Dry the purified **m-PEG12-2-methylacrylate** under vacuum.



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Caption: General synthesis workflow for **m-PEG12-2-methylacrylate**.

Characterization Methods

The successful synthesis and purity of **m-PEG12-2-methylacrylate** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: ^1H NMR is used to confirm the presence of the methacrylate group and the PEG backbone. Key expected signals include those for the vinyl protons of the methacrylate group (typically around 5.5-6.1 ppm), the methyl protons of the methacrylate group (around 1.9 ppm), the methylene protons of the PEG backbone (a large peak around 3.6 ppm), and the methoxy terminal group (around 3.4 ppm).
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Expected peaks include a C=O stretching vibration for the ester group (around 1720 cm^{-1}), C=C stretching for the vinyl group (around 1640 cm^{-1}), and a broad C-O-C stretching for the PEG backbone (around 1100 cm^{-1}).[3]

Experimental Workflows and Applications

A primary application of **m-PEG12-2-methylacrylate** is in the formation of hydrogels for various biomedical applications, including as scaffolds for tissue engineering and as matrices for controlled drug delivery.[4][5]

Hydrogel Formation via Photopolymerization

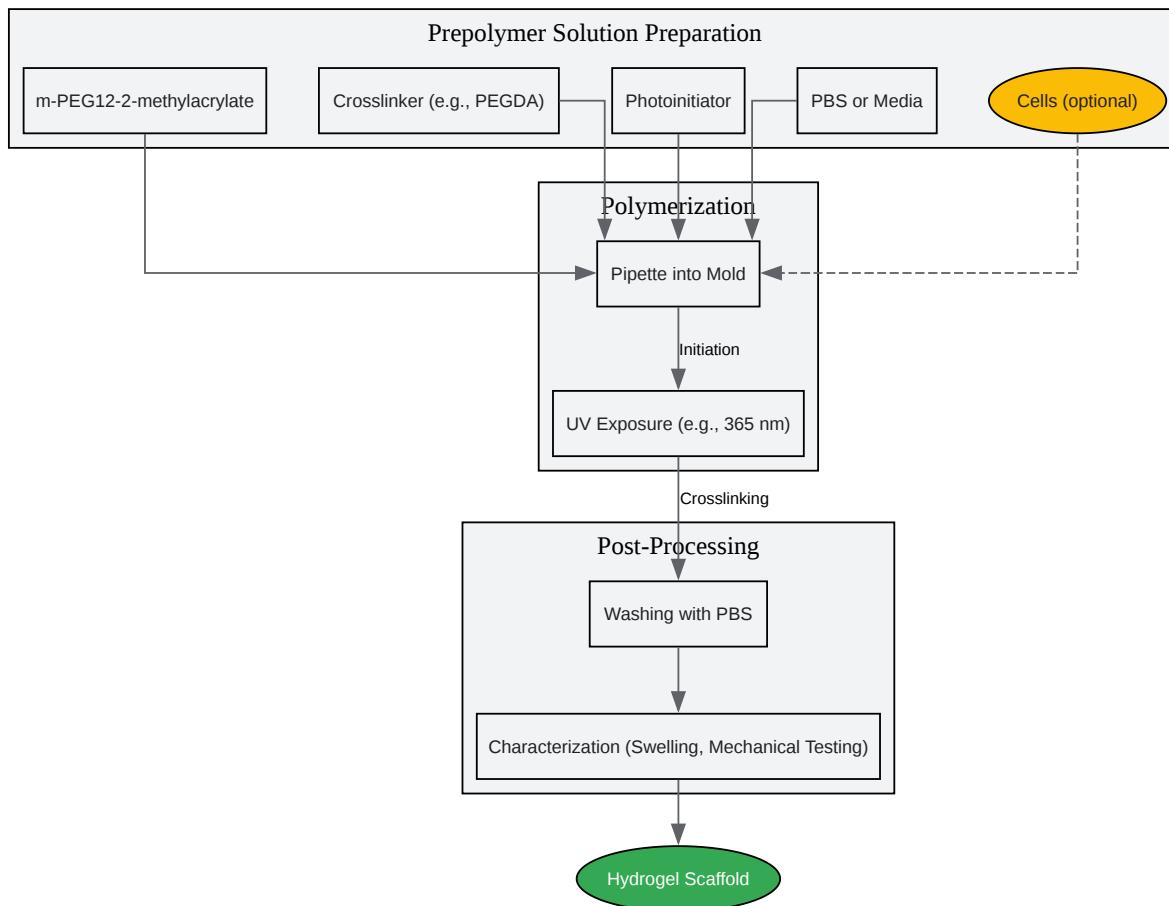
Hydrogels can be readily formed from **m-PEG12-2-methylacrylate** through photo-initiated free-radical polymerization. A typical experimental workflow is described below.[4]

Materials:

- **m-PEG12-2-methylacrylate**
- A crosslinking agent (e.g., poly(ethylene glycol) diacrylate, PEGDA)
- A photoinitiator (e.g., Irgacure 2959)
- Phosphate-buffered saline (PBS) or cell culture medium
- UV light source (e.g., 365 nm)

Procedure:

- Prepare a prepolymer solution by dissolving **m-PEG12-2-methylacrylate**, the crosslinking agent, and the photoinitiator in PBS or cell culture medium. The concentrations of each component can be varied to control the properties of the resulting hydrogel.
- If encapsulating cells, they can be gently mixed into the prepolymer solution at this stage.
- Pipette the prepolymer solution into a mold of the desired shape and size.
- Expose the solution to UV light for a sufficient duration to initiate polymerization and form the hydrogel. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
- The resulting hydrogel can then be washed with PBS to remove any unreacted components.



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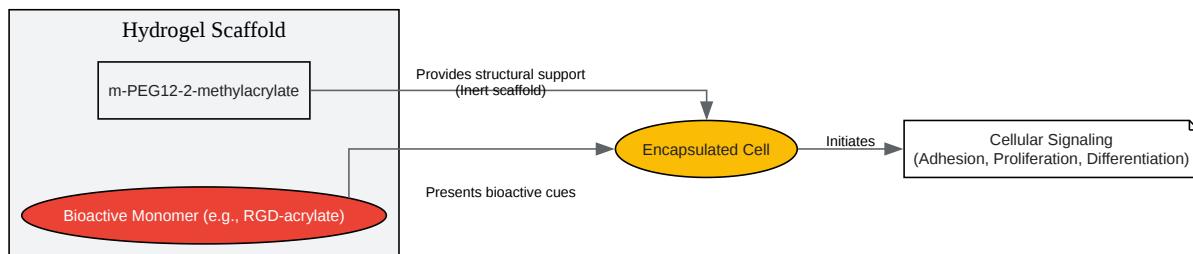
Caption: Experimental workflow for hydrogel formation.

Biological Interactions and Signaling Pathways

Hydrogels derived from **m-PEG12-2-methylacrylate** are generally considered to be bio-inert and non-immunogenic.^[4] This property is advantageous for applications where minimal

interaction with the biological environment is desired. The PEG chains create a hydrophilic surface that resists protein adsorption and cell adhesion.

Consequently, **m-PEG12-2-methylacrylate** itself does not directly participate in or modulate specific cellular signaling pathways. Instead, its role is to provide a tunable three-dimensional scaffold. Bioactivity can be conferred upon these hydrogels by copolymerizing the **m-PEG12-2-methylacrylate** with other monomers that contain bioactive moieties, such as peptides with cell-adhesion domains (e.g., RGD). The diagram below illustrates the logical relationship of how these hydrogels are used in a biological context.



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Caption: Conceptual diagram of biological interaction.

Conclusion

m-PEG12-2-methylacrylate is a valuable macromonomer for the development of advanced biomaterials. Its well-defined structure, combining the hydrophilicity of PEG with the polymerizability of a methacrylate group, allows for the creation of highly tunable hydrogels. This guide provides researchers with the fundamental knowledge and practical workflows to effectively utilize this compound in their research and development efforts. While specific quantitative data for this exact molecule may be limited in the public domain, the provided protocols and characterization methods for similar compounds offer a solid foundation for its application.

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